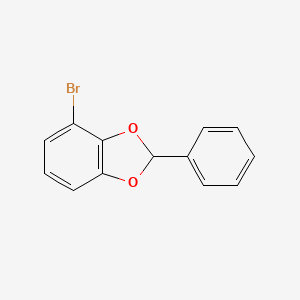

4-bromo-2-phenyl-1,3-Benzodioxole

Beschreibung

Eigenschaften

Molekularformel |

C13H9BrO2 |

|---|---|

Molekulargewicht |

277.11 g/mol |

IUPAC-Name |

4-bromo-2-phenyl-1,3-benzodioxole |

InChI |

InChI=1S/C13H9BrO2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8,13H |

InChI-Schlüssel |

VECGOTFQOQGJMD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2OC3=C(O2)C(=CC=C3)Br |

Herkunft des Produkts |

United States |

Synthesis and Oxidative Rearrangement Strategies for 4-Bromo-2-phenyl-1,3-benzodioxole

Executive Summary

The compound 4-bromo-2-phenyl-1,3-benzodioxole is a critical chiral building block and advanced intermediate in the synthesis of small-molecule GLP-1 receptor agonists . Traditional methods for constructing 1,3-benzodioxoles—typically involving the condensation of catechols with gem-dihalides under harsh basic conditions—suffer from poor regioselectivity, low functional group tolerance, and generation of polymeric byproducts.

To circumvent these limitations, modern process chemistry utilizes a highly controlled organometallic addition followed by a periodate-driven oxidative rearrangement. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for this state-of-the-art synthetic route.

Retrosynthetic Logic & Mechanistic Causality

The synthesis relies on a two-stage sequence starting from commercially available 3-bromo-2-hydroxybenzaldehyde.

Kinetic Control in Organometallic Addition

The first step involves the addition of phenyllithium (PhLi) to 3-bromo-2-hydroxybenzaldehyde. The primary chemical challenge here is the presence of the aryl bromide, which is highly susceptible to lithium-halogen exchange.

-

Causality: By strictly maintaining the reaction temperature at -70 °C and strictly controlling the addition rate, the reaction is kept under kinetic control. The initial equivalent of PhLi deprotonates the phenol, forming a lithium phenoxide that sterically and electronically shields the ring. The subsequent equivalent of PhLi undergoes rapid nucleophilic addition to the highly electrophilic aldehyde carbonyl, entirely bypassing the thermodynamically favored halogen exchange.

Periodate-Mediated Oxidative Rearrangement

The second step converts the resulting 2-bromo-6-[hydroxy(phenyl)methyl]phenol into the target 1,3-benzodioxole using sodium periodate (NaIO 4 ).

-

Causality: While NaIO 4 is classically recognized as a 1,2-diol cleaving agent, its application here leverages its capacity as a two-electron oxidant for electron-rich phenols. The periodate oxidizes the phenol to a highly reactive phenoxenium ion or ortho-quinone methide equivalent. The adjacent benzylic alcohol acts as an internal nucleophile. Driven by the thermodynamic stability of the resulting fused bicyclic system, the intermediate undergoes a formal oxidative rearrangement. The C(aryl)–C(benzylic) bond is cleaved, and the benzylic carbon is captured by the phenolic oxygen to form the 1,3-dioxolane ring .

Visualizing the Reaction Architecture

Mechanistic pathway and chiral resolution of 4-bromo-2-phenyl-1,3-benzodioxole.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 2-bromo-6-[hydroxy(phenyl)methyl]phenol (C9)

System Setup & Execution:

-

Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and an argon inlet.

-

Substrate Loading: Dissolve 3-bromo-2-hydroxybenzaldehyde (1.0 equiv, e.g., 10.0 g, 49.7 mmol) in anhydrous tetrahydrofuran (THF) (70 mL).

-

Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly ≤ -70 °C.

-

Organometallic Addition: Load Phenyllithium (1.9 M solution in 1-butoxybutane; 3.0 equiv, 149 mmol) into a syringe pump. Add the PhLi solution dropwise at a rate that ensures the internal temperature never exceeds -60 °C.

-

Maturation: Stir the resulting suspension at -70 °C for 1 hour. Remove the cooling bath and allow the system to warm to room temperature overnight.

-

Self-Validating Quench & Workup: Pour the reaction mixture into a 0 °C saturated aqueous ammonium chloride solution (30 mL). Validation: The absence of violent exotherm or polymerization confirms the alkoxide was safely protonated. Extract the aqueous phase with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel chromatography (Gradient: 0% to 5% ethyl acetate in petroleum ether) to yield the product as a yellow solid.

Protocol 2: Oxidative Rearrangement to 4-bromo-2-phenyl-1,3-benzodioxole (C10)

System Setup & Execution:

-

Solvent System Preparation: Dissolve the intermediate C9 (1.0 equiv, e.g., 6.11 g, 21.9 mmol) in methanol (370 mL). In a separate vessel, prepare an aqueous solution of sodium periodate (NaIO 4 ) (2.5 equiv, 11.7 g, 54.7 mmol) in water (175 mL).

-

Causality: The mixed MeOH/H 2 O system is non-negotiable. Methanol solvates the lipophilic organic intermediate, while water is required to dissolve the inorganic oxidant.

-

-

Oxidation: Add the aqueous NaIO 4 solution to the methanolic substrate solution.

-

Thermal Activation: Stir the reaction mixture at 30 °C for 40 hours.

-

Causality: The slightly elevated temperature (30 °C) provides the necessary activation energy to drive the C-C bond cleavage and rearrangement, which possesses a higher energy barrier than standard diol cleavage.

-

-

Self-Validating In-Process Control: The reaction is self-validating through the gradual precipitation of sodium iodate (NaIO 3 ) as a white solid byproduct, visually indicating the consumption of the oxidant. LCMS analysis should confirm the exact mass shift corresponding to the loss of H 2 O and the oxidative rearrangement.

-

Workup: Concentrate the mixture in vacuo to remove the majority of the methanol. Extract the resulting aqueous slurry with dichloromethane. Wash the organic layer with water, dry over Na 2 SO 4 , and concentrate to yield the racemic 1,3-benzodioxole.

Protocol 3: Chiral Resolution (Optional but Standard for GLP-1R Agonists)

-

SFC Separation: Subject the racemic mixture to Supercritical Fluid Chromatography (SFC).

-

Conditions: Utilize a Chiral Technologies ChiralCel OD column (10 μ m). Mobile phase: 3:1 Carbon dioxide / (Methanol containing 0.1% ammonium hydroxide).

-

Isolation: The first-eluting enantiomer is designated as ENT-1 (P5), and the second-eluting enantiomer is designated as ENT-2 (P6).

Quantitative Data & Yield Analysis

The following table summarizes the key thermodynamic parameters, yields, and analytical markers for the two-step synthesis.

| Parameter | Step 1: Nucleophilic Addition | Step 2: Oxidative Rearrangement |

| Target Intermediate | 2-Bromo-6-[hydroxy(phenyl)methyl]phenol (C9) | 4-Bromo-2-phenyl-1,3-benzodioxole (C10) |

| Typical Yield | 44% - 88% (Scale dependent) | >60% |

| Physical State | Yellow solid | Crystalline solid |

| Key Reagents | Phenyllithium (1.9 M), THF | NaIO 4 , Methanol/Water |

| Thermodynamic Control | -70 °C (Kinetic control) | 30 °C (Thermodynamic cyclization) |

| Reaction Time | 1 hour at -70 °C, then overnight to RT | 16 - 40 hours |

| 1 H NMR (400 MHz, CDCl 3 ) | δ 7.45-7.28 (m, 6H), 7.22-7.18 (m, 1H), 7.06 (br d, 1H), 6.77 (dd, 1H), 6.06 (br s, 1H), 2.89 (br s, 1H) | Confirmed via LCMS and SFC |

References

- Source: Google Patents (US10676465B2)

- Source: European Patent Office (EP4219487A1)

4-Bromo-2-phenyl-1,3-benzodioxole: A Critical Chiral Intermediate in the Synthesis of Small-Molecule GLP-1 Receptor Agonists

Executive Summary

4-bromo-2-phenyl-1,3-benzodioxole is a highly specialized, chiral heterocyclic building block. In modern pharmaceutical development, particularly in the design of oral small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, this compound serves as a foundational structural motif[1]. When integrated into active pharmaceutical ingredients (APIs), the benzodioxole moiety forms a lipophilic aryl ether tail that facilitates deep insertion into the transmembrane pocket of the GLP-1 receptor, driving the conformational changes necessary for receptor activation[1].

This whitepaper provides an in-depth technical analysis of its chemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its preparation and chiral resolution.

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of this intermediate is critical for downstream handling, particularly during chromatographic resolution and coupling reactions.

| Property | Value / Description |

| IUPAC Name | 4-bromo-2-phenyl-1,3-benzodioxole |

| Molecular Formula | C₁₃H₉BrO₂ |

| Molecular Weight | 277.11 g/mol |

| Physical State | Yellow oil (at standard temperature and pressure)[1] |

| Stereochemistry | Contains a chiral center at the C2 position of the benzodioxole ring. Synthesized as a racemate (C10) and resolved into ENT-1 (P5) and ENT-2 (P6)[1]. |

| Solubility Profile | Highly soluble in organic solvents (DCM, Methanol, THF, Ethyl Acetate); insoluble in water. |

Mechanistic Rationale & Reaction Causality

To ensure high yield and enantiomeric purity, the synthesis of 4-bromo-2-phenyl-1,3-benzodioxole relies on highly controlled microenvironments. As an application scientist, it is vital to understand why specific reagents and conditions are selected over standard alternatives.

Step 1: Nucleophilic Addition via Organolithium

The synthesis initiates with the reaction between 3-bromo-2-hydroxybenzaldehyde and phenyllithium to form 2-bromo-6-[hydroxy(phenyl)methyl]phenol (Intermediate C9)[2].

-

Causality: Phenyllithium is selected for its aggressive nucleophilicity. However, the reaction must be strictly maintained at -70 °C [2]. At higher temperatures, the strong basicity of the organolithium reagent would lead to rapid, non-productive deprotonation of the phenol group or trigger unwanted halogen-metal exchange at the aryl bromide site. The cryogenic temperature kinetically favors the desired nucleophilic attack on the aldehyde carbonyl.

Step 2: Oxidative Cyclization

Intermediate C9 undergoes oxidative cyclization mediated by sodium periodate (NaIO₄) to form the racemic 1,3-benzodioxole ring (C10)[2].

-

Causality: While NaIO₄ is classically known for cleaving 1,2-diols, in this specific benzylic phenol system, it acts as a highly specific, mild oxidant[3]. It facilitates the removal of two hydrogen atoms to close the acetal ring without over-oxidizing the benzylic alcohol to a ketone (which harsher oxidants like KMnO₄ or CrO₃ would cause). The mixed solvent system (methanol/water) is critical: it solubilizes both the lipophilic organic substrate and the inorganic periodate salt, ensuring a homogeneous reaction phase[2].

Step 3: Chiral Resolution

Because the pharmacological target (GLP-1R) is highly stereoselective, the racemate must be resolved into its enantiomers[1].

-

Causality: Supercritical Fluid Chromatography (SFC) using a ChiralCel OD column is employed instead of traditional HPLC[1]. Supercritical CO₂ offers superior mass transfer kinetics (lower viscosity, higher diffusivity), allowing for high-throughput separation without subjecting the acid-sensitive acetal linkage to thermal stress. The addition of 0.1% ammonium hydroxide to the methanol co-solvent acts as a basic modifier, preventing peak tailing by neutralizing acidic silanol sites on the stationary phase[1].

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to be self-validating, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of 2-bromo-6-[hydroxy(phenyl)methyl]phenol (C9)

-

Preparation: Dissolve 3-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cryogenic Cooling: Cool the reaction vessel to -70 °C using a dry ice/acetone bath.

-

Addition: Slowly add phenyllithium (1.9 M solution in 1-butoxybutane, ~3.0 eq) dropwise, ensuring the internal temperature does not exceed -65 °C[2].

-

Quenching: After 2 hours, quench the reaction at -70 °C with saturated aqueous NH₄Cl to neutralize the lithium alkoxide.

-

Extraction: Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation Check: Perform ¹H NMR (CDCl₃). The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a new benzylic methine proton (~6.0 ppm) validates the successful Grignard-type addition.

Protocol B: Oxidative Cyclization to Racemic C10

-

Dissolution: Dissolve Intermediate C9 (1.0 eq) in Methanol.

-

Oxidation: Add a solution of Sodium Periodate (NaIO₄, 2.5 eq) dissolved in deionized water[2].

-

Reaction: Stir the biphasic mixture at 30 °C for 40 hours[2].

-

Workup: Concentrate the mixture in vacuo to remove the majority of the methanol. Extract the remaining aqueous phase with Dichloromethane (DCM). Wash the organic layer with water, dry, and evaporate to yield racemic 4-bromo-2-phenyl-1,3-benzodioxole as a yellow oil[2].

-

Validation Check: LC-MS should confirm the mass shift corresponding to the loss of 2 Daltons (oxidative loss of 2H). ¹H NMR will show the distinct shift of the benzylic proton as it becomes part of the newly formed acetal ring at the C2 position.

Protocol C: SFC Chiral Resolution

-

System Setup: Equip a preparative SFC system with a Chiral Technologies ChiralCel OD column (10 µm particle size)[1].

-

Mobile Phase: Isocratic flow of 3:1 Carbon Dioxide / (Methanol containing 0.1% Ammonium Hydroxide)[1].

-

Elution: Inject the racemic C10 mixture.

-

Collection:

-

The first-eluting enantiomer is designated as ENT-1 (P5) .

-

The second-eluting enantiomer is designated as ENT-2 (P6) [1].

-

-

Validation Check: Perform analytical SFC on the collected fractions. An enantiomeric excess (ee) of >99% is required. Both fractions should present as visually distinct yellow oils upon solvent removal[1].

Data Visualization

Synthetic Workflow & Logic

Caption: Synthetic logic and workflow for 4-bromo-2-phenyl-1,3-benzodioxole from aldehyde to resolved enantiomers.

Downstream Pharmacological Pathway (GLP-1R Activation)

Caption: Pharmacological signaling cascade initiated by GLP-1R agonists containing the benzodioxole motif.

Sources

An In-Depth Technical Guide to 4-bromo-2-phenyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-bromo-2-phenyl-1,3-benzodioxole, a specialized heterocyclic compound. Recognizing the limited availability of direct literature on this specific molecule, this document synthesizes information from related benzodioxole chemistry to offer a robust resource for researchers. The information presented herein is intended to facilitate further investigation and application of this compound in medicinal chemistry and materials science.

Compound Identification and Properties

Chemical Identity:

-

Systematic Name: 4-bromo-2-phenyl-1,3-benzodioxole

-

CAS Number: 2401894-51-5[1]

-

Molecular Formula: C₁₃H₉BrO₂[1]

-

Molecular Weight: 277.12 g/mol [1]

Physicochemical Properties:

A summary of the known and predicted physical and chemical properties of 4-bromo-2-phenyl-1,3-benzodioxole is presented in Table 1. It is important to note that some of these properties are predicted due to the scarcity of published experimental data.

| Property | Value | Source |

| Physical State | Yellow to colorless oil | [1] |

| Purity | 95% | [1] |

| Storage Condition | Sealed in dry, Store at 4 to 8 °C | [1] |

| Boiling Point | Not Available | [1] |

| Melting Point | Not Available | [1] |

| Density | Not Available | [1] |

Synthesis and Mechanistic Considerations

Proposed Two-Step Synthesis Pathway

The proposed synthesis involves two primary steps:

-

Formation of the 2-phenyl-1,3-benzodioxole core: This is achieved through the condensation of catechol with a benzaldehyde derivative.

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the benzodioxole ring system.

Caption: Proposed two-step synthesis of 4-bromo-2-phenyl-1,3-benzodioxole.

Step 1: Synthesis of 2-phenyl-1,3-benzodioxole

The formation of the 2-phenyl-1,3-benzodioxole scaffold can be accomplished via a one-pot, microwave-assisted green synthesis approach. This method involves the reaction of catechol and a substituted benzoic acid in the presence of polyphosphoric acid (PPA) as both a catalyst and solvent.[2] This eco-friendly method offers high yields and operational simplicity.

Reaction Mechanism: The reaction is thought to proceed via the protonation of the benzoic acid by PPA, followed by a nucleophilic attack from catechol to form a tetrahedral intermediate. This intermediate then undergoes cyclization to form the 1,3-benzodioxole ring.[2]

Experimental Protocol (Adapted from Dutta Gupta et al., 2012): [2]

-

To a microwave-safe reaction vessel, add equimolar amounts of catechol and benzaldehyde.

-

Add polyphosphoric acid, ensuring the reactants are fully submerged.

-

Irradiate the mixture in a microwave synthesizer at a suitable power and for a time determined by reaction monitoring (e.g., via TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully add cold water to the mixture to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Bromination of 2-phenyl-1,3-benzodioxole

The bromination of the 1,3-benzodioxole ring system is a well-established electrophilic aromatic substitution. The orientation of substitution is directed by the electron-donating nature of the dioxole oxygens, favoring substitution at the 4- and 5-positions. The use of a mild brominating agent such as N-bromosuccinimide (NBS) is often preferred to control selectivity and minimize side reactions.

Experimental Protocol (General Procedure):

-

Dissolve the synthesized 2-phenyl-1,3-benzodioxole in a suitable anhydrous solvent (e.g., chloroform or carbon tetrachloride) in a round-bottom flask.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution.

-

The reaction can be initiated by either gentle heating or photochemical means (e.g., a UV lamp), depending on the desired reactivity.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4-bromo-2-phenyl-1,3-benzodioxole.

Characterization and Analytical Methods

Due to the lack of published spectra for 4-bromo-2-phenyl-1,3-benzodioxole, the following characterization methods are proposed based on the expected structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the benzodioxole and the phenyl rings, as well as a characteristic singlet for the methine proton at the 2-position. The bromine substitution will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the quaternary carbons of the fused ring system.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the C-O-C stretching of the dioxole ring, C-H stretching of the aromatic rings, and C=C stretching of the aromatic systems.

Mass Spectrometry (MS):

Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.

Potential Applications and Future Research Directions

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds.[3] Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[2][3]

The introduction of a phenyl group at the 2-position and a bromine atom at the 4-position of the benzodioxole core in 4-bromo-2-phenyl-1,3-benzodioxole creates a molecule with significant potential for further functionalization. The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.

Workflow for Derivative Synthesis:

Caption: Potential cross-coupling reactions for derivatization.

Future research should focus on the definitive synthesis and characterization of 4-bromo-2-phenyl-1,3-benzodioxole, followed by an exploration of its biological activities and potential as a scaffold in drug discovery and materials science.

Safety and Handling

While specific toxicity data for 4-bromo-2-phenyl-1,3-benzodioxole is not available, it should be handled with the standard precautions for a laboratory chemical. Based on related compounds, it may cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

-

Dutta Gupta, S., et al. (2014). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Arabian Journal of Chemistry. [Link]

-

Chemsrc. (2025, August 25). 4-Bromo-1,3-benzodioxole | CAS#:6698-13-1. [Link]

-

HFC Rabeba. (n.d.). 2401894-51-5 | 4-Bromo-2-phenylbenzo[d][2][5]dioxole. [Link]

Sources

- 1. escazuvillage.com [escazuvillage.com]

- 2. Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromo-1,3-benzodioxole | CAS#:6698-13-1 | Chemsrc [chemsrc.com]

- 5. Synthesis and photopolymerization kinetics of 2-phenyl-benzodioxole - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Spectroscopic data of 4-bromo-2-phenyl-1,3-benzodioxole

An In-depth Technical Guide to the Spectroscopic Profile of 4-bromo-2-phenyl-1,3-benzodioxole

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-bromo-2-phenyl-1,3-benzodioxole. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages predictive methodologies and comparative data from structurally analogous compounds to construct a reliable spectroscopic profile. The core of this guide is built upon foundational principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering them a robust framework for the identification, characterization, and quality control of 4-bromo-2-phenyl-1,3-benzodioxole and related molecular architectures.

Introduction

4-bromo-2-phenyl-1,3-benzodioxole is a halogenated heterocyclic compound with a core structure that is a recurring motif in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for understanding their chemical behavior, reactivity, and potential applications. Spectroscopic techniques are the cornerstone of this characterization, providing an in-depth view of the molecular structure and electronic environment. This guide offers a detailed exposition of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for the title compound.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is essential for interpreting its spectroscopic data. The key structural features of 4-bromo-2-phenyl-1,3-benzodioxole are:

-

A 1,3-benzodioxole core: This consists of a benzene ring fused to a five-membered dioxole ring.

-

A bromine substituent: Located at the 4-position of the benzodioxole ring system.

-

A phenyl group: Attached to the 2-position of the dioxole ring.

These features give rise to distinct signals in the various spectroscopic analyses.

Figure 1: Chemical structure of 4-bromo-2-phenyl-1,3-benzodioxole.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-bromo-2-phenyl-1,3-benzodioxole is expected to show distinct signals for the aromatic protons and the methine proton of the dioxole ring.

Experimental Protocol (General)

A general protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C(2) (methine) | ~6.5 - 7.0 | Singlet (s) | - |

| Phenyl-H (ortho) | ~7.5 - 7.7 | Multiplet (m) | - |

| Phenyl-H (meta, para) | ~7.3 - 7.5 | Multiplet (m) | - |

| Benzodioxole-H | ~6.8 - 7.2 | Multiplet (m) | - |

Interpretation:

-

Methine Proton (H-C(2)): The proton at the 2-position of the dioxole ring is a singlet as it has no adjacent protons to couple with. Its chemical shift is expected to be in the downfield region due to the deshielding effect of the two adjacent oxygen atoms and the phenyl group.

-

Phenyl Group Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region. The ortho protons are expected to be the most downfield due to their proximity to the dioxole ring.

-

Benzodioxole Protons: The protons on the brominated benzene ring of the benzodioxole moiety will also appear as a multiplet in the aromatic region. The electron-withdrawing effect of the bromine atom and the anisotropic effect of the fused ring system will influence their chemical shifts.

Figure 2: ¹H NMR assignments and expected multiplicities.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol (General)

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (methine) | ~100 - 110 |

| Quaternary C (benzodioxole) | ~140 - 150 |

| C-Br | ~110 - 120 |

| Aromatic CH (benzodioxole) | ~110 - 130 |

| Quaternary C (phenyl) | ~135 - 145 |

| Aromatic CH (phenyl) | ~125 - 135 |

Interpretation:

-

Methine Carbon (C-2): The carbon at the 2-position is expected to have a chemical shift in the range of 100-110 ppm, influenced by the two adjacent oxygen atoms.

-

Quaternary Carbons: The quaternary carbons of the benzodioxole ring and the phenyl ring will appear in the downfield region of the aromatic spectrum.

-

C-Br Carbon: The carbon atom bonded to the bromine atom will be deshielded, but its chemical shift will also be influenced by the heavy atom effect of bromine.

-

Aromatic CH Carbons: The remaining aromatic carbons will resonate in the typical range of 110-135 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (General)

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 4-bromo-2-phenyl-1,3-benzodioxole is C₁₃H₉BrO₂. The expected monoisotopic mass is approximately 275.98 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Major Fragmentation Pathways:

-

Loss of a bromine radical: [M - Br]⁺

-

Loss of the phenyl group: [M - C₆H₅]⁺

-

Formation of the benzoyl cation: [C₆H₅CO]⁺ (m/z 105)

-

Formation of the phenyl cation: [C₆H₅]⁺ (m/z 77)

Figure 3: Predicted major fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (General)

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~1600, ~1480 | C=C stretch | Aromatic |

| ~1250, ~1040 | C-O stretch | Dioxole ether |

| ~1100 - 1000 | C-O-C stretch | Acetal |

| Below 800 | C-Br stretch | Aryl halide |

Interpretation:

-

Aromatic C-H Stretch: A series of weak to medium bands are expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Characteristic medium to strong absorptions will appear in the 1600-1480 cm⁻¹ region.

-

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the dioxole ring will be prominent in the fingerprint region.

-

C-Br Stretch: The C-Br stretching vibration will appear at a low frequency, typically below 800 cm⁻¹.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-bromo-2-phenyl-1,3-benzodioxole. The presented data and interpretations, derived from established spectroscopic principles and data from analogous structures, offer a solid foundation for the identification and characterization of this compound. Experimental verification of this data is encouraged to further validate and refine the spectroscopic profile presented herein.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NMRDB.org. (n.d.). 13C NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

4-bromo-2-phenyl-1,3-benzodioxole molecular weight

An In-depth Technical Guide to 4-bromo-2-phenyl-1,3-benzodioxole: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-phenyl-1,3-benzodioxole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document centers on its core physicochemical properties, with a primary focus on its molecular weight, and extends to detailed discussions on its synthesis, structural elucidation, and potential applications in drug development. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals engaged in the design and synthesis of novel molecular entities. We will explore the strategic incorporation of the brominated benzodioxole scaffold, detailing the causality behind synthetic choices and the self-validating protocols required for unambiguous characterization.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a prominent structural motif found in numerous natural products and pharmacologically active molecules.[1][2] Often referred to as the methylenedioxyphenyl (MDP) group, this scaffold is a key building block in the synthesis of compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4] The unique electronic properties of the dioxole ring, coupled with its relative stability, make it a privileged structure in medicinal chemistry.[3]

The introduction of a halogen, specifically bromine, into a molecular structure is a well-established strategy in drug design.[5] Bromination can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties by enhancing its binding affinity to biological targets through halogen bonding, increasing its metabolic stability, and improving its overall therapeutic activity.[5] The compound 4-bromo-2-phenyl-1,3-benzodioxole combines these two valuable features: the versatile benzodioxole core and the strategic placement of a bromine atom, making it a valuable intermediate for constructing complex molecular architectures in drug discovery programs.[1]

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. The molecular weight is a critical parameter, directly influencing reaction stoichiometry, analytical characterization, and formulation development.

Molecular Identity and Weight

4-bromo-2-phenyl-1,3-benzodioxole is a specific isomer within the brominated benzodioxole family. It is crucial to distinguish it from other isomers, such as 5-bromo-1,3-benzodioxole, which possesses different physical and chemical properties. The defining characteristics of the target compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2-phenylbenzo[d][1][6]dioxole | N/A |

| Molecular Formula | C₁₃H₉BrO₂ | [7] |

| Molecular Weight | 277.12 g/mol | [7] |

| CAS Number | 2401894-51-5 | [7] |

| Physical State | Yellow to colorless oil | [7] |

Chemical Structure

The structure consists of a benzene ring fused to a 1,3-dioxole ring. A bromine atom is substituted at the 4-position of the benzodioxole system, and a phenyl group is attached to the 2-position (the acetal carbon).

Caption: Chemical structure of 4-bromo-2-phenyl-1,3-benzodioxole.

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-2-phenyl-1,3-benzodioxole can be approached through a logical sequence involving the formation of the benzodioxole ring and subsequent bromination, or by starting with a pre-brominated catechol. A common and effective method involves the acid-catalyzed condensation of 3-bromocatechol with benzaldehyde.

Proposed Synthetic Workflow

This protocol is a self-validating system where the progress and purity can be monitored at each stage using techniques like Thin Layer Chromatography (TLC) before proceeding to the next step.

Caption: Proposed workflow for the synthesis of 4-bromo-2-phenyl-1,3-benzodioxole.

Detailed Experimental Protocol

Objective: To synthesize 4-bromo-2-phenyl-1,3-benzodioxole via acid-catalyzed acetal formation.

Materials:

-

3-Bromocatechol (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

p-Toluenesulfonic acid (p-TsOH, 0.05 eq)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocatechol, toluene, and benzaldehyde.

-

Catalyst Addition: Add p-TsOH to the mixture. The use of an acid catalyst is critical for protonating the aldehyde's carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl groups of the catechol.

-

Dehydration: Heat the reaction mixture to reflux. The water formed during the condensation reaction is removed azeotropically with toluene and collected in the Dean-Stark trap. This removal is essential to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.

-

Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting materials.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

-

Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil using silica gel column chromatography with an appropriate gradient of hexanes and ethyl acetate to isolate the pure 4-bromo-2-phenyl-1,3-benzodioxole.

Analytical Characterization and Structural Validation

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized compound, with mass spectrometry providing direct confirmation of the molecular weight.

Analytical Workflow

Caption: Analytical workflow for the structural validation of the target compound.

Expected Spectroscopic Data

The interpretation of spectral data relies on comparing observed signals with theoretically expected values based on the compound's structure.[8]

-

Mass Spectrometry (MS): This is the most direct method for confirming the molecular weight. In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak (M⁺) should appear at an m/z value corresponding to the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1), a characteristic M and M+2 isotopic pattern will be observed for the molecular ion at m/z ≈ 276 and 278, confirming the presence of a single bromine atom.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzodioxole and phenyl rings, typically in the range of δ 6.8-7.5 ppm.[8] A key signal would be the singlet for the methine proton at the 2-position (H-2), likely appearing further downfield (δ ~6.0-6.5 ppm) due to being an acetal proton.

-

¹³C NMR Spectroscopy: The carbon spectrum will show the number of unique carbon environments.[8] The acetal carbon (C-2) will have a characteristic chemical shift around 100-110 ppm. Aromatic carbons will appear in the δ 110-150 ppm region, and the carbon attached to the bromine (C-4) will be influenced accordingly.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to the key functional groups.[8] Expected peaks include C-O stretching for the acetal (around 1050-1250 cm⁻¹), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).

Applications and Future Directions in Drug Development

Derivatives of 1,3-benzodioxole are integral to many areas of pharmaceutical research.[2] The title compound, 4-bromo-2-phenyl-1,3-benzodioxole, serves as a versatile intermediate. The bromine atom at the 4-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions allow for the facile introduction of diverse functional groups and the construction of complex molecular libraries for high-throughput screening.

The presence of the phenyl group at the 2-position provides an additional site for modification or can serve as a key pharmacophoric element for receptor binding. By leveraging the reactivity of the C-Br bond, medicinal chemists can synthesize novel derivatives with potential applications as anticancer, antimicrobial, or CNS-acting agents, further exploring the vast chemical space around the benzodioxole scaffold.[1][9]

Conclusion

4-bromo-2-phenyl-1,3-benzodioxole is a well-defined chemical entity with a molecular weight of 277.12 g/mol .[7] This guide has outlined its core properties, provided a robust and logical synthetic protocol, and detailed the necessary analytical workflows for its unambiguous characterization. For researchers in drug discovery and development, this compound represents a valuable building block, combining the privileged 1,3-benzodioxole core with a reactive bromine handle suitable for extensive derivatization. A thorough understanding of its fundamental characteristics, particularly its molecular weight, is the critical first step in unlocking its potential for creating next-generation therapeutics.

References

- Application Notes and Protocols for the Synthesis of Derivatives Using 5-Bromo-1,3-benzodioxole. Benchchem.

- Understanding 1,3-Benzodioxole. ChemicalBook.

- Introducing bromine to the molecular structure as a strategy for drug design.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar.

- The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD.

- Solvatochromic and theoretical study of 1,3- benzodioxole deriv

- Validating the Structure of 2,4-Diphenyl-1,3-dioxolane: A Compar

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. 4-bromo-2H-1,3-benzodioxole | 6698-13-1 [sigmaaldrich.com]

- 7. escazuvillage.com [escazuvillage.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical Profiling and Solvation Dynamics of 4-Bromo-2-phenyl-1,3-benzodioxole

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Scope: Solubility profiling, extraction methodologies, and chiral resolution workflows for small-molecule GLP-1 receptor agonist intermediates.

Executive Summary & Structural Causality

4-Bromo-2-phenyl-1,3-benzodioxole is a critical chiral building block utilized in the synthesis of next-generation, non-peptide GLP-1 receptor (GLP-1R) agonists, such as those investigated for the treatment of Type 2 Diabetes Mellitus (T2DM) and Non-Alcoholic Steatohepatitis (NASH)[1]. The molecule features a rigid 1,3-benzodioxole core, a bromine atom at the 4-position (acting as a synthetic handle for cross-coupling), and a phenyl group at the 2-position which introduces a critical stereocenter[2].

Understanding the solubility profile of this intermediate is paramount for optimizing post-synthetic liquid-liquid extraction (LLE) and downstream Supercritical Fluid Chromatography (SFC)[3].

Mechanistic Drivers of Solubility:

-

High Lipophilicity (LogP > 3): The fused aromatic system and the heavy halogen (bromine) render the molecule highly hydrophobic.

-

Absence of Hydrogen Bond Donors: Lacking -OH, -NH, or -SH groups, the molecule cannot form hydrogen bond networks with protic solvents like water.

-

Weak Hydrogen Bond Acceptors: The oxygen atoms within the acetal-like dioxole ring provide weak dipole interactions, allowing moderate solubility in polar aprotic and protic organic solvents (e.g., Methanol, Ethyl Acetate).

Solubility Matrix in Organic Solvents

To facilitate process chemistry workflows, the quantitative and qualitative solubility dynamics of 4-bromo-2-phenyl-1,3-benzodioxole are summarized below. Solvent selection directly dictates the efficiency of phase separations and chromatographic resolution.

| Solvent Class | Representative Solvent | Solubility Profile | Mechanistic Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | Very High | Strong π−π stacking interactions between the solvent and the solute's phenyl/benzodioxole rings. |

| Halogenated Solvents | Dichloromethane (DCM) | Very High | Excellent solvation of the lipophilic, brominated core via induced dipole interactions. |

| Esters | Ethyl Acetate (EtOAc) | High | Favorable dipole-dipole interactions; ideal for extracting the compound from aqueous reaction mixtures[3]. |

| Ethers | Tetrahydrofuran (THF) | High | Solvent oxygen lone pairs interact favorably with the electron-deficient regions of the brominated aromatic ring. |

| Alcohols | Methanol (MeOH), Ethanol | Moderate | Protic nature limits bulk solubility, but sufficient for use as a co-solvent in SFC[1]. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Low to Moderate | Lack of strong induced dipole or π interactions; useful as an anti-solvent for crystallization. |

| Aqueous | Water, Brine | Insoluble | Extreme hydrophobicity and lack of ionizable functional groups at physiological pH ranges[4]. |

Experimental Workflows: Extraction and Chiral Resolution

The following protocols are engineered as self-validating systems. Every step includes a mechanistic justification to ensure process reliability and high-yield recovery of the target enantiomers.

Post-Synthesis Liquid-Liquid Extraction (LLE)

Following the synthesis of the racemic mixture (typically via sodium periodate oxidation of 2-bromo-6-[hydroxy(phenyl)methyl]phenol in a methanol/water matrix), the product must be isolated[3].

Step-by-Step Methodology:

-

In Vacuo Concentration: Concentrate the crude reaction mixture under reduced pressure (bath temperature < 40°C) to remove the bulk of the methanol.

-

Causality: Methanol acts as a miscible bridge between water and organic solvents. Failing to remove it reduces the biphasic partition coefficient, leading to product loss in the aqueous layer.

-

-

Solvent Partitioning: Dissolve the remaining aqueous slurry in a 3-fold volumetric excess of Ethyl Acetate (EtOAc)[3].

-

Aqueous Washing:

-

Wash the organic phase once with saturated aqueous sodium bicarbonate ( NaHCO3 ) to neutralize any acidic oxidative byproducts.

-

Wash twice with saturated aqueous sodium chloride (Brine).

-

Causality: Brine maximizes the ionic strength of the aqueous phase, exploiting the "salting-out" effect to drive the lipophilic benzodioxole entirely into the EtOAc layer while simultaneously pulling dissolved water out of the organic phase.

-

-

Drying and Recovery: Dry the EtOAc layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo to yield the crude racemic 4-bromo-2-phenyl-1,3-benzodioxole as a solid or heavy oil[3].

Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Because GLP-1R agonist efficacy is highly stereospecific, the racemic intermediate must be resolved into its constituent enantiomers: ENT-1 (P5) and ENT-2 (P6)[1].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the dried racemic extract in pure Methanol to achieve a concentration suitable for injection (e.g., 50-100 mg/mL).

-

Stationary Phase Selection: Utilize a Chiral Technologies ChiralCel OD column (10 µm particle size)[1].

-

Causality: The cellulose tris(3,5-dimethylphenylcarbamate) coating provides highly specific spatial hydrogen bonding and π−π interactions necessary to differentiate the stereocenter at the 2-position of the benzodioxole ring.

-

-

Mobile Phase Configuration: Establish an isocratic flow using a 3:1 ratio of supercritical Carbon Dioxide ( CO2 ) to Methanol. Crucially, the Methanol must contain 0.1% Ammonium Hydroxide ( NH4OH )[1].

-

Causality: Supercritical CO2 is highly non-polar. The 25% Methanol acts as a polar modifier to elute the compound. The NH4OH acts as a basic modifier to mask residual acidic silanol groups on the silica support, preventing peak tailing and ensuring baseline resolution.

-

-

Fraction Collection: Monitor UV absorbance to collect the first-eluting enantiomer (ENT-1) and the second-eluting enantiomer (ENT-2). Evaporate the co-solvent to recover the purified chiral building blocks[2].

Process Visualization

The following diagram maps the logical progression from raw synthesis through phase separation and final chiral resolution, highlighting the physical state transitions.

Workflow of 4-bromo-2-phenyl-1,3-benzodioxole from synthesis to chiral resolution.

References

- Combinations comprising benzodioxol as glp-1r agonists for use in the treatment of nash/nafld and related diseases (WO2020234726A1). Google Patents.

- GLP-1 Receptor Agonists and Uses Thereof (EP4219487A1). European Patent Office.

- GLP-1 receptor agonists and uses thereof (US10370364B2). Google Patents.

Sources

- 1. WO2020234726A1 - Combinations comprising benzodioxol as glp-1r agonists for use in the treatment of nash/nafld and related diseases - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-Bromo-2,2-difluoro-1,3-benzodioxole price,buy 4-Bromo-2,2-difluoro-1,3-benzodioxole - chemicalbook [m.chemicalbook.com]

4-bromo-2-phenyl-1,3-benzodioxole stability and storage conditions

Stability Profiling and Storage Directives for 4-Bromo-2-phenyl-1,3-benzodioxole in Advanced API Synthesis

Executive Summary

4-Bromo-2-phenyl-1,3-benzodioxole is a highly specialized chiral intermediate pivotal in the synthesis of next-generation small-molecule GLP-1 receptor agonists[1]. As the pharmaceutical industry shifts toward oral GLP-1R therapeutics for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity[2], the structural integrity and enantiomeric purity of this intermediate directly dictate the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API). This whitepaper provides an authoritative, causality-driven guide to the stability vulnerabilities, degradation mechanisms, and self-validating storage protocols required to handle this critical compound.

Mechanistic Vulnerabilities & Degradation Pathways

As a Senior Application Scientist, I frequently observe that failures in intermediate stability are rooted in a fundamental misunderstanding of molecular causality. The 4-bromo-2-phenyl-1,3-benzodioxole molecule contains two primary functional vulnerabilities that must dictate your handling procedures:

-

Acid-Catalyzed Acetal Cleavage: The 2-phenyl-1,3-benzodioxole core functions structurally as a cyclic acetal. While acetals are highly resilient to basic conditions, they are notoriously labile in the presence of aqueous acids. Protonation of the dioxole oxygen triggers ring-opening, leading to the formation of 3-bromocatechol and benzaldehyde. More insidiously, transient ring-opening without full hydrolysis causes chiral inversion, permanently destroying the enantiomeric excess (ee%) of the isolated ENT-1 or ENT-2 isomers[3].

-

Photolytic Debromination: The aryl bromide moiety is highly susceptible to photolytic cleavage. Exposure to UV/Vis light induces homolytic fission of the C-Br bond[4], generating highly reactive aryl radicals that propagate secondary degradation cascades and cross-linking.

Mechanistic degradation pathways of 4-bromo-2-phenyl-1,3-benzodioxole under stress conditions.

Quantitative Stability Data & Storage Directives

To mitigate these structural vulnerabilities, storage conditions must be engineered as a self-validating system of environmental controls. For instance, utilizing an Argon backfill not only displaces moisture but acts as an inert blanket that validates the exclusion of oxidative pathways.

Table 1: Quantitative Degradation Profile (ICH Q1A(R2) Stress Conditions)

| Stress Condition | Timeframe | Primary Degradant Observed | Impact on Enantiomeric Excess (ee%) |

| Acidic (0.1N HCl) | 24 Hours | 3-Bromocatechol, Benzaldehyde | Complete Racemization (ee% approaches 0) |

| Basic (0.1N NaOH) | 7 Days | None (Highly Stable) | Negligible (< 0.1% shift) |

| Oxidative (3% H2O2) | 48 Hours | Phenolic oxides | Negligible |

| Photolytic (UV 254nm) | 24 Hours | Debrominated benzodioxole | Negligible (Primary degradation is structural) |

| Thermal (60°C, dry) | 7 Days | None (Stable if strictly dry) | < 0.5% shift |

Table 2: Optimized Storage Directives

| Parameter | Specification | Mechanistic Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Suppresses the thermal kinetic energy required for spontaneous chiral inversion and trace hydrolysis[5]. |

| Atmosphere | Argon or Nitrogen backfill | Displaces atmospheric moisture, preventing ambient acid-catalyzed hydrolysis of the acetal ring. |

| Container | Amber glass or opaque HDPE | Blocks UV/Vis transmission, completely eliminating photolytic debromination pathways[5]. |

| Desiccation | Silica gel in secondary packaging | Maintains relative humidity (RH) < 10%, starving hydrolytic pathways of required water molecules. |

Validated Experimental Workflows: Forced Degradation & Chiral Analysis

A critical error frequently made in analyzing 4-bromo-2-phenyl-1,3-benzodioxole is utilizing standard reversed-phase HPLC with acidic modifiers (e.g., 0.1% TFA or Formic Acid). Due to the molecule's acetal nature, acidic mobile phases cause on-column degradation, yielding false positives for instability. The validated, self-correcting approach utilizes Supercritical Fluid Chromatography (SFC) with a basic modifier[3].

Step-by-Step Methodology: Chiral SFC Stability Assay

-

Sample Preparation: Dissolve the 4-bromo-2-phenyl-1,3-benzodioxole sample in anhydrous methanol to a final concentration of 1 mg/mL.

-

Stress Application: Subject aliquots to standard ICH Q1A(R2) conditions (e.g., 0.1 N HCl for acid stress, UV chamber for photolysis).

-

Neutralization (Critical Quench Step): For acid-stressed samples, immediately quench the aliquot with an equimolar amount of NaOH prior to injection. Causality Note: Failure to neutralize will result in continuous acetal hydrolysis within the autosampler queue.

-

SFC Separation: Inject 5 µL of the prepared sample onto a Chiral Technologies ChiralCel OD column (10 µm particle size)[3].

-

Mobile Phase Elution: Run an isocratic elution profile utilizing a 3:1 ratio of Carbon Dioxide to (Methanol containing 0.1% Ammonium Hydroxide)[6]. Causality Note: The addition of 0.1% ammonium hydroxide is not merely to improve peak shape; it ensures the mobile phase remains strictly basic, protecting the acid-labile benzodioxole ring from degradation during high-pressure elution.

-

Detection & Quantification: Monitor UV absorbance at 220 nm to quantify degradant peaks and calculate the exact ratio of ENT-1 to ENT-2 to verify chiral stability[7].

Validated step-by-step forced degradation and chiral SFC analysis workflow.

Conclusion

The successful integration of 4-bromo-2-phenyl-1,3-benzodioxole into GLP-1R agonist manufacturing pipelines requires a rigorous, chemistry-first approach to handling. By understanding that the molecule is fundamentally an acid-labile acetal and a photosensitive aryl bromide, researchers can implement the self-validating storage conditions and basic-modifier SFC analytical workflows necessary to guarantee absolute structural and chiral integrity.

References

- CA3045644A1 - Glp-1 receptor agonists and uses thereof Source: Google Patents URL

- US10676465B2 - GLP-1 receptor agonists and uses thereof Source: Google Patents URL

- TW202015679A - GLP-1 receptor agonist and its use Source: Google Patents URL

- WO2020234726A1 - Combinations comprising benzodioxol as glp-1r agonists for use in the treatment of nash/nafld and related diseases Source: Google Patents URL

-

GLP-1 RECEPTOR AGONISTS AND USES THEREOF - EP 4219487 A1 Source: European Patent Office URL:[Link]

-

4-Bromo-1,3-benzodioxole | C7H5BrO2 | CID 2776189 Source: PubChem URL:[Link]

Sources

- 1. CA3045644A1 - Glp-1 receptor agonists and uses thereof - Google Patents [patents.google.com]

- 2. TW202015679A - GLP-1 receptor agonist and its use - Google Patents [patents.google.com]

- 3. US10676465B2 - GLP-1 receptor agonists and uses thereof - Google Patents [patents.google.com]

- 4. 4-Bromo-1,3-benzodioxole | C7H5BrO2 | CID 2776189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-bromo-2H-1,3-benzodioxole | 6698-13-1 [sigmaaldrich.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2020234726A1 - Combinations comprising benzodioxol as glp-1r agonists for use in the treatment of nash/nafld and related diseases - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-bromo-2-phenyl-1,3-benzodioxole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-phenyl-1,3-benzodioxole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is limited, this document synthesizes information from related benzodioxole derivatives to present a detailed exploration of its synthesis, characterization, and potential biological activities. The benzodioxole scaffold is a privileged structure in drug discovery, known to impart a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom and a phenyl group to this core structure is anticipated to modulate its physicochemical properties and biological profile, making 4-bromo-2-phenyl-1,3-benzodioxole a compelling target for further investigation. This guide offers a proposed synthetic pathway, predicted spectroscopic data for characterization, and a discussion of its potential applications, particularly in the realm of anticancer drug development.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a prominent heterocyclic system found in a plethora of natural products and synthetic molecules with significant biological activities.[1] This structural motif is recognized for its ability to interact with various biological targets, attributed in part to its rigid, planar structure and the electronic properties conferred by the methylenedioxy bridge.[2] Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of pharmacological effects, including anti-tumor, anti-hyperlipidemia, and antioxidative activities.[1]

The incorporation of a phenyl group at the 2-position of the benzodioxole ring introduces a key structural element that can influence bioactivity through various mechanisms, such as pi-stacking interactions with biological macromolecules. Furthermore, the strategic placement of a bromine atom on the aromatic ring can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding. This guide focuses on the specific isomer, 4-bromo-2-phenyl-1,3-benzodioxole, providing a foundational understanding for researchers interested in exploring its synthetic chemistry and pharmacological potential.

Synthesis of 4-bromo-2-phenyl-1,3-benzodioxole: A Proposed Pathway

The proposed synthesis involves:

-

Step 1: Acid-catalyzed condensation of catechol and benzaldehyde to form 2-phenyl-1,3-benzodioxole.

-

Step 2: Electrophilic bromination of 2-phenyl-1,3-benzodioxole at the 4-position using a suitable brominating agent.

Experimental Protocol: Synthesis of 2-phenyl-1,3-benzodioxole

This protocol is adapted from a reported eco-sustainable, one-pot synthesis of 2-phenyl-1,3-benzodioxole derivatives.[3][4]

Materials:

-

Catechol

-

Benzaldehyde

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add catechol (1.0 eq.), benzaldehyde (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).

-

Add toluene as the solvent to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-phenyl-1,3-benzodioxole.

Experimental Protocol: Bromination of 2-phenyl-1,3-benzodioxole

This proposed protocol is based on the selective bromination of 1,3-benzodioxole at the 4-position using N-bromosuccinimide (NBS).[5] The phenyl group at the 2-position is not expected to significantly alter the regioselectivity of the bromination on the benzodioxole ring.

Materials:

-

2-phenyl-1,3-benzodioxole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide), if necessary

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-phenyl-1,3-benzodioxole (1.0 eq.) in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (1.0-1.1 eq.) to the solution.

-

The reaction can be initiated by refluxing the mixture or by the addition of a catalytic amount of a radical initiator. The use of a light source (e.g., a sunlamp) can also promote the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 4-bromo-2-phenyl-1,3-benzodioxole can be purified by column chromatography on silica gel.

Characterization: Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton (¹H) NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (phenyl) | 7.30 - 7.60 | Multiplet | 5H |

| Aromatic-H (benzodioxole) | 6.80 - 7.10 | Multiplet | 3H |

| Methine-H (C2) | ~6.50 | Singlet | 1H |

| Carbon (¹³C) NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-H | 108 - 130 |

| Aromatic C-O | 145 - 150 |

| Aromatic C (ipso-phenyl) | 135 - 140 |

| Methine C (C2) | 100 - 105 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O-C (asymmetric stretch) | 1200 - 1280 | Strong |

| C-O-C (symmetric stretch) | 1020 - 1100 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

| Ion | Predicted m/z | Comments |

| [M]⁺ | 276/278 | Molecular ion peak with isotopic pattern for one bromine atom. |

| [M-Br]⁺ | 197 | Loss of the bromine atom. |

| [M-Ph]⁺ | 199/201 | Loss of the phenyl group. |

| [C₇H₄BrO₂]⁺ | 199/201 | Fragment corresponding to the bromo-benzodioxole cation. |

| [C₆H₅]⁺ | 77 | Phenyl cation. |

Chemical Reactivity and Potential Applications

The chemical reactivity of 4-bromo-2-phenyl-1,3-benzodioxole is dictated by the interplay of its functional groups.

The bromine atom at the 4-position serves as a versatile handle for further synthetic transformations. It can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. Furthermore, the C-Br bond can be a site for nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups, or can be converted to an organometallic species (e.g., a Grignard or organolithium reagent) for subsequent reactions with electrophiles.

The benzodioxole moiety itself is known to be an inhibitor of cytochrome P450 enzymes.[6] This property can be exploited in drug design to enhance the bioavailability of co-administered therapeutic agents.

Potential as an Anticancer Agent

A significant body of research highlights the potential of benzodioxole derivatives as anticancer agents.[7][8] The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key cellular processes in cancer cells. Some bromo-substituted aromatic compounds have also demonstrated significant cytotoxic effects.[3]

The combination of the benzodioxole core, the phenyl group, and the bromine atom in 4-bromo-2-phenyl-1,3-benzodioxole suggests that this compound could exhibit interesting anticancer properties. It is a promising candidate for screening against various cancer cell lines to evaluate its cytotoxic and antiproliferative activities. Further studies could explore its mechanism of action, including its potential to inhibit enzymes such as tubulin or to modulate signaling pathways involved in cancer progression.

Conclusion

4-bromo-2-phenyl-1,3-benzodioxole represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is scarce, this technical guide has provided a comprehensive overview based on the established chemistry and biology of related benzodioxole derivatives. The proposed synthetic route offers a clear pathway for its preparation, and the predicted spectroscopic data provides a basis for its characterization. The potential for this compound to serve as a versatile intermediate in organic synthesis, coupled with the known anticancer and other biological activities of the benzodioxole class, makes it a compelling target for future research and development in medicinal chemistry. Further investigation into its synthesis, biological evaluation, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.

References

-

(No author provided). (2014). Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. Royal Society of Chemistry. [Link]

-

(No author provided). (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]

-

(No author provided). (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0304473). NP-MRD. [Link]

-

(No author provided). (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0203609). NP-MRD. [Link]

-

Dutta Gupta, S., et al. (2014). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Arabian Journal of Chemistry, 9, S1875–S1883. [Link]

-

Let's chemistry. (2020, February 25). 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. YouTube. [Link]

-

Dutta Gupta, S., et al. (2014). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3- benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. ResearchGate. [Link]

-

(No author provided). (n.d.). (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-bromo-2-fluorophenyl)-2-propenamide. SpectraBase. [Link]

-

Biava, M., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed. [Link]

-

Aboul-Enein, M. N., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. [Link]

-

(No author provided). (n.d.). p. 136. Organic Syntheses Procedure. [Link]

- (No author provided). (2018). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

-

Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. [Link]

-

Thorat, B., et al. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. [Link]

-

(No author provided). (n.d.). 1,3-Benzodioxole. NIST WebBook. [Link]

-

(No author provided). (n.d.). 4-Bromo-2-methylphenol. NIST WebBook. [Link]

-

(No author provided). (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide. SpectraBase. [Link]

-

(No author provided). (n.d.). 1,3-Benzodioxole. NIST WebBook. [Link]

-

(No author provided). (n.d.). 4-Bromo-1,3-benzodioxole. PubChem. [Link]

-

(No author provided). (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. [Link]

-

(No author provided). (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST WebBook. [Link]

-

Nasrollahzadeh, M., et al. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]

-

Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

-

(No author provided). (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals. [Link]

-

(No author provided). (2016, September 30). 4 Bromo 2 5 DMA. mzCloud. [Link]]([Link])

Sources

- 1. 1,3-Benzodioxole(274-09-9) 13C NMR spectrum [chemicalbook.com]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Versatility of 1,3-Benzodioxole Derivatives: A Comprehensive Technical Guide

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) ring system is a privileged heterocyclic pharmacophore deeply embedded in both natural products (e.g., safrole, piperine, sesamol) and synthetic therapeutics[1]. Functioning as a bioisostere for moieties like benzothiazole, the 1,3-benzodioxole scaffold imparts unique lipophilicity, hydrogen-bonding capabilities, and metabolic modulation properties[1]. This technical guide provides an in-depth analysis of the biological activities of 1,3-benzodioxole derivatives, detailing their mechanistic pathways, structural-activity relationships (SAR), and the standardized experimental protocols required for their preclinical evaluation.

Structural Biology and Pharmacophore Rationale

The core of the 1,3-benzodioxole molecule consists of a benzene ring fused to a dioxole ring. This high degree of aromaticity and the presence of two oxygen atoms in the dioxole ring create a rigid, electron-rich center[2].

From a pharmacokinetic perspective, the methylenedioxy bridge is highly reactive toward cytochrome P450 (CYP450) enzymes. Upon oxidation, it forms a highly reactive carbene intermediate that coordinates tightly with the heme iron of CYP450, effectively inhibiting the enzyme. This mechanism is the foundational causality behind the use of 1,3-benzodioxole derivatives as potent insecticide synergists (e.g., preventing the metabolic breakdown of pyrethrum)[2]. In human pharmacology, this structural feature is leveraged to modulate metabolic half-lives and enhance target binding affinity across various receptor classes.

Spectrum of Biological Activities

Anticancer and Cytotoxic Efficacy

1,3-Benzodioxole derivatives exert multifaceted antitumor effects. Recent synthetic efforts have conjugated the scaffold with arsenicals or chalcones to enhance anti-proliferative activity. For example, piperonal-substituted chalcones inhibit tubulin polymerization, arresting cell division[3]. Furthermore, derivatives like MAZ2 exhibit potent selectivity against cancer cells (IC50 < 1 µM) by targeting and inhibiting the thioredoxin (Trx) system, triggering fatal oxidative stress and apoptosis in tumor cells while sparing normal tissue[3]. 2-phenyl 1,3-benzodioxole derivatives have also demonstrated significant DNA-binding capabilities, acting as intercalating agents that disrupt DNA replication[1].

Neurological and Anticonvulsant Activity

The lipophilic nature of the benzodioxole ring allows for excellent blood-brain barrier (BBB) penetration. Drugs such as Stiripentol and Antiepilepserine utilize the 1,3-benzodioxole core to exert potent anticonvulsant effects[4]. Additionally, these derivatives have shown efficacy as Acetylcholinesterase (AChE) inhibitors, preventing the hydrolysis of acetylcholine and thereby maintaining cholinergic synaptic transmission—a critical pathway in managing neurodegenerative diseases[5].

Antimicrobial and Antifungal Properties

Peptidyl derivatives synthesized from natural safrole (a 1,3-benzodioxole derivative) have demonstrated robust antimicrobial activity. Specifically, nitrosylated safrole derivatives damage fungal cell membranes, while other Schiff base compounds show potent antibacterial activity against strains like Bacillus subtilis and Escherichia coli[3][6].

Quantitative Bioactivity Summary

| Derivative Class / Compound | Primary Target / Mechanism | Observed Biological Activity | Key Metric / IC50 |

| MAZ2 (Arsenical Conjugate) | Thioredoxin (Trx) System | Anticancer (Apoptosis induction) | IC50 < 1 µM[3] |

| Piperonal Chalcones | Tubulin Polymerization | Cytotoxic (Arrests cell division) | Dose-dependent[3] |

| 2-Phenyl 1,3-Benzodioxole (3c) | DNA Binding / Intercalation | Anticancer & Antibacterial | Superior to Cisplatin[1] |

| Stiripentol | GABAergic System Modulation | Anticonvulsant / Antiepileptic | Clinically Approved[4] |

| Safrole Peptidyl Derivatives | Cell Membrane Disruption | Antimicrobial (B. subtilis) | Growth Inhibition[6] |

Mechanistic Pathways